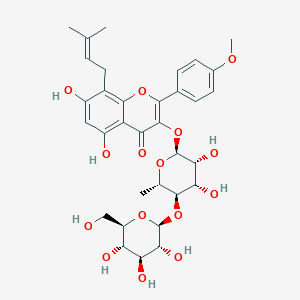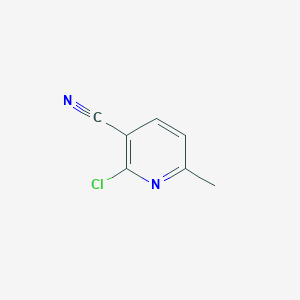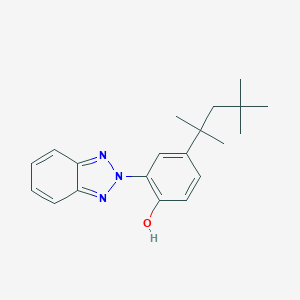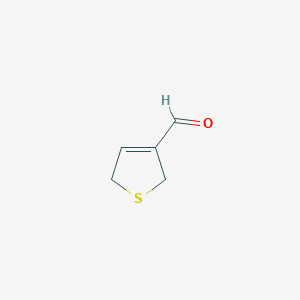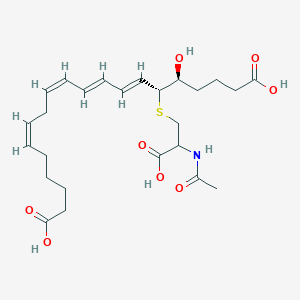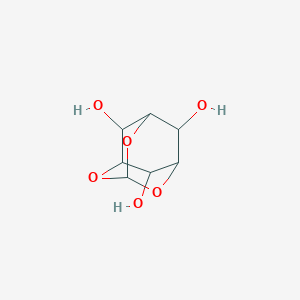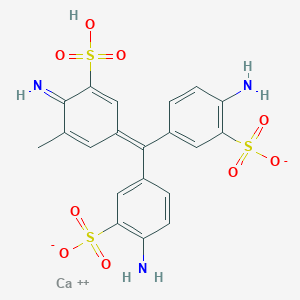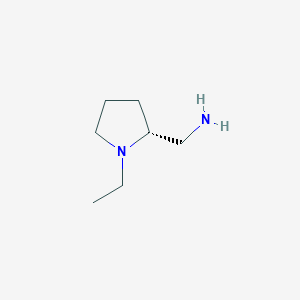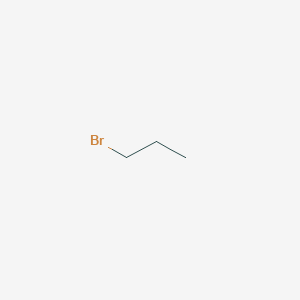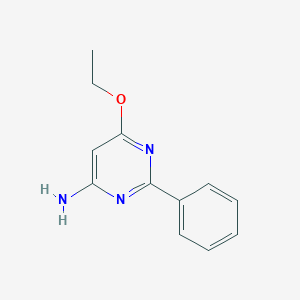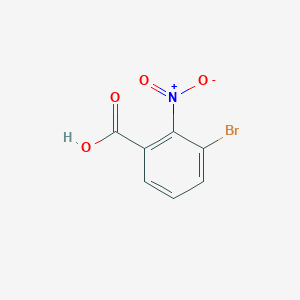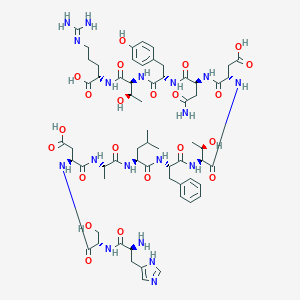
Vasoactive intestinal peptide (1-12)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vasoactive intestinal peptide (1-12), also known as VIP, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. VIP is composed of 28 amino acids, with the first 12 amino acids forming the biologically active fragment. VIP is involved in a variety of physiological processes, including regulation of circadian rhythms, immune function, and gastrointestinal motility. In recent years, VIP has gained attention as a potential therapeutic target for a range of diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
作用机制
Vasoactive intestinal peptide (1-12) exerts its effects by binding to a specific G protein-coupled receptor, VPAC1, which is expressed on a variety of cell types throughout the body. Activation of VPAC1 leads to the activation of a number of intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways. These signaling pathways mediate the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
生化和生理效应
Vasoactive intestinal peptide (1-12) has a wide range of biochemical and physiological effects, including regulation of circadian rhythms, immune function, and gastrointestinal motility. Vasoactive intestinal peptide (1-12) has also been shown to have a potent vasodilatory effect, which makes it a potential therapeutic target for the treatment of cardiovascular disease.
实验室实验的优点和局限性
One advantage of Vasoactive intestinal peptide (1-12) is its specificity for the VPAC1 receptor, which allows for the selective activation of intracellular signaling pathways. However, Vasoactive intestinal peptide (1-12) can be difficult to work with in the laboratory due to its rapid degradation by proteases and its tendency to form aggregates.
未来方向
There are a number of potential future directions for research on Vasoactive intestinal peptide (1-12). One area of interest is the development of Vasoactive intestinal peptide (1-12)-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new methods for the delivery of Vasoactive intestinal peptide (1-12), which could improve its bioavailability and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
合成方法
Vasoactive intestinal peptide (1-12) is synthesized from a larger precursor peptide, preproVasoactive intestinal peptide (1-12), which is cleaved by a series of proteolytic enzymes to produce the mature peptide. The synthesis of Vasoactive intestinal peptide (1-12) is regulated by a variety of factors, including neurotransmitters, hormones, and cytokines.
科学研究应用
Vasoactive intestinal peptide (1-12) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the role of Vasoactive intestinal peptide (1-12) in the regulation of circadian rhythms. Vasoactive intestinal peptide (1-12) is produced by a subset of neurons in the suprachiasmatic nucleus of the hypothalamus, which is the master clock that regulates the body's circadian rhythms. Studies have shown that Vasoactive intestinal peptide (1-12) plays a critical role in the synchronization of circadian rhythms throughout the body.
Another area of research has investigated the role of Vasoactive intestinal peptide (1-12) in immune function. Vasoactive intestinal peptide (1-12) has been shown to have potent anti-inflammatory effects, and studies have demonstrated its ability to regulate the activity of immune cells such as T cells and macrophages. Vasoactive intestinal peptide (1-12) has also been shown to have a protective effect on neurons, with studies suggesting that it may play a role in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
112160-96-0 |
|---|---|
产品名称 |
Vasoactive intestinal peptide (1-12) |
分子式 |
C62H90N18O22 |
分子量 |
1439.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI 键 |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
其他 CAS 编号 |
112160-96-0 |
序列 |
HSDALFTDNYTR |
同义词 |
vasoactive intestinal peptide (1-12) VIP (1-12) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



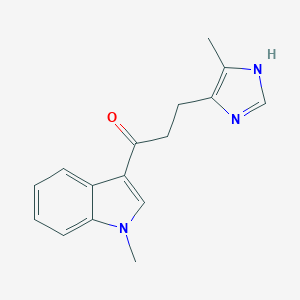
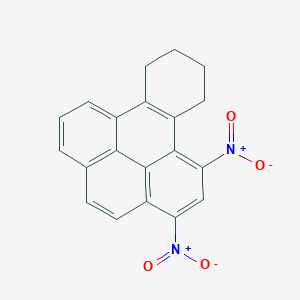
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
